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This guide provides a comprehensive exploration of the chemical class represented by the
molecular formula C5H603, with a specific focus on its furanone isomers. For researchers,
medicinal chemists, and professionals in drug development, understanding the nuances of
these structures is critical. While the molecular weight is a fixed parameter, the isomeric
diversity of C5H603 furanones gives rise to a range of chemical properties and biological
activities, making them a compelling subject of study.

The furanone core is a prevalent scaffold in numerous natural products and pharmacologically
active compounds.[1][2] Molecules with this five-membered heterocyclic ring have
demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-
inflammatory, and anticonvulsant activities.[1][2][3] The formula C5H603, in particular,
represents several key furanone isomers that serve as important chiral building blocks, flavor
compounds, and synthons for more complex molecular architectures. This guide delves into
their core physicochemical properties, analytical characterization, and relevance in modern
research.

Physicochemical Properties of Key C5H603 Isomers
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The molecular formula C5H603 corresponds to a molar mass of approximately 114.10 g/mol
and an exact mass of 114.0317 Daltons.[4] However, this simple formula encompasses a
variety of structural isomers with distinct chemical identities and properties. While other
structures like Glutaric Anhydride and Reductic Acid share this formula, our focus remains on
the furanone scaffold.[5][6]

Below is a comparative summary of the most prominent furanone isomers and related
structures with the C5H603 formula.

Compound Common Molecular Molar Mass (
CAS Number
Name Synonyms Formula g/mol )
4-Hydroxy-5-
Norfuraneol,
methyl-3(2H)- 19322-27-1 C5H603 114.10
Toffee furanone
furanone
5-

(S)-enantiomer is
(Hydroxymethyl)- 78508-96-0 C5H603 114.10

common
2(5H)-furanone
5-Hydroxy-3-
methyl-2(5H)- - 931-23-7 C5H603 114.10
furanone
) Dihydro-2H-
Glutaric
] pyran-2,6(3H)- 108-55-4 C5H603 114.10
Anhydride i
dione
2,3-
Reductic Acid Dihydroxycyclop 80-72-8 C5H603 114.10

ent-2-en-1-one

Data compiled from PubChem and NIST Chemistry WebBook.[5][6][7][8][9][10]

Synthesis and Structural Elucidation Workflow

The synthesis and characterization of a specific CSH603 furanone isomer require a systematic
and rigorous workflow. The choice of synthetic strategy is dictated by the desired substitution

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://en.wikipedia.org/wiki/C5H6O3
https://pubchem.ncbi.nlm.nih.gov/compound/Glutaric-anhydride
https://pubchem.ncbi.nlm.nih.gov/compound/Reductic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/Glutaric-anhydride
https://pubchem.ncbi.nlm.nih.gov/compound/Reductic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-5-methyl-3_2H_-furanone
https://pubchem.ncbi.nlm.nih.gov/compound/5-_Hydroxymethyl_-2_5H_-furanone
https://pubchem.ncbi.nlm.nih.gov/compound/5279300
https://webbook.nist.gov/cgi/cbook.cgi?ID=C78508960&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

pattern on the furanone ring. Common approaches include the cyclization of functionalized
precursors or the oxidation of biomass-derived molecules like furfural.[11][12]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow from precursor selection to final structural
validation, a cornerstone of ensuring trustworthiness in any synthetic protocol.
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Caption: A standard workflow for the synthesis and structural validation of a C5H603 furanone.
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Experimental Protocols for Characterization

To ensure the identity and purity of a synthesized C5H603 furanone, a suite of analytical
techniques is employed. Each protocol provides a piece of the structural puzzle, and together
they form a self-validating system.

Protocol 1: Molecular Weight Determination by Mass
Spectrometry

Causality: Mass spectrometry is the definitive technique for confirming the molecular formula of
a compound by precisely measuring its mass-to-charge ratio (m/z). This directly verifies that
the synthesized molecule has the expected mass of C5H603 (114.0317 Da for the exact
mass).

Methodology:

Sample Preparation: Dissolve approximately 0.1 mg of the purified furanone sample in 1 mL
of a suitable volatile solvent (e.g., methanol or acetonitrile).

 Instrumentation: Utilize an Electrospray lonization (ESI) mass spectrometer coupled with a
high-resolution analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

 Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe
pump at a flow rate of 5-10 pL/min.

» Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule
[M+H]+ is expected at an m/z of approximately 115.0390.

e Analysis: Compare the experimentally observed exact mass with the theoretical exact mass
calculated for C5H603. A mass error of <5 ppm provides high confidence in the elemental
composition.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information
about the carbon-hydrogen framework of the molecule. *H NMR reveals the number of different
types of protons and their connectivity, while 13C NMR identifies the number of unique carbon
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environments. This combination is essential for distinguishing between isomers like 4-hydroxy-
5-methyl-3(2H)-furanone and 5-(hydroxymethyl)-2(5H)-furanone.

Methodology:

o Sample Preparation: Dissolve 5-10 mg of the purified furanone in ~0.6 mL of a deuterated
solvent (e.g., CDClIs or DMSO-ds) in a 5 mm NMR tube.

e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum on a 400 MHz (or higher)
spectrometer.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

o Integrate the peaks to determine the relative number of protons. Analyze chemical shifts
and coupling constants (J-values) to infer proton relationships (e.g., vinyl, methyl, hydroxyl
protons).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

o Analyze the chemical shifts to identify key carbon environments, such as carbonyl (C=0),
olefinic (C=C), and aliphatic carbons. For example, a carbonyl carbon in a furanone ring
typically appears in the 170-180 ppm region.

» Data Interpretation: Correlate the *H and *3C data to build the molecular structure. For
unambiguous assignments, 2D NMR experiments like COSY (*H-'H correlation) and HSQC
(*H-13C correlation) may be required.

Applications in Drug Discovery and Development

The furanone scaffold is a "privileged pharmacophore,” meaning it is a molecular framework
capable of binding to multiple biological targets. This versatility makes C5H603 furanones and
their derivatives attractive starting points for drug discovery campaigns.[2]
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Role as a Pharmacophore in Drug Design

A pharmacophore is the three-dimensional arrangement of essential features that enable a
molecule to exert a specific biological effect. The furanone ring, with its hydrogen bond
acceptors (carbonyl and ether oxygens) and tunable substitution points, can be decorated to

interact with various enzyme active sites or cellular receptors.
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Caption: The C5H603 furanone core as a versatile pharmacophore for interacting with

biological targets.

Field-Proven Insights:
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e Anticancer Agents: Certain bis-2(5H)-furanone derivatives have been synthesized and
shown to induce cell cycle arrest in glioma cells, with evidence suggesting they interact
directly with DNA.[13] This highlights the potential of the furanone core as a DNA-binding
scaffold.

o Antimicrobial Activity: Halogenated furanones are well-known for their ability to inhibit biofilm
formation in bacteria, a critical factor in persistent infections.[3] This activity is often linked to
the disruption of bacterial quorum sensing pathways.

e Anti-inflammatory Drugs: The furanone structure was utilized in the synthesis of Rofecoxib
(Vioxx), a nonsteroidal anti-inflammatory drug (NSAID), demonstrating its applicability in
established drug classes.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C78508960&Mask=200
https://www.organic-chemistry.org/synthesis/heterocycles/3(2H)-furanones.shtm
https://www.researchgate.net/figure/Scheme-1-Synthesis-of-25H-furanone-2-and-transformation-with-two-equivalents-of-fatty_fig2_232907408
https://pubmed.ncbi.nlm.nih.gov/29469985/
https://pubmed.ncbi.nlm.nih.gov/29469985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11547709/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11547709/
https://www.benchchem.com/product/b1580677#molecular-weight-and-formula-of-c5h6o3-furanone
https://www.benchchem.com/product/b1580677#molecular-weight-and-formula-of-c5h6o3-furanone
https://www.benchchem.com/product/b1580677#molecular-weight-and-formula-of-c5h6o3-furanone
https://www.benchchem.com/product/b1580677#molecular-weight-and-formula-of-c5h6o3-furanone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1580677?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

